molecular formula C19H15ClO2 B6382252 4-(3-Benzyloxyphenyl)-2-chlorophenol CAS No. 1261931-91-2

4-(3-Benzyloxyphenyl)-2-chlorophenol

Cat. No.: B6382252
CAS No.: 1261931-91-2
M. Wt: 310.8 g/mol
InChI Key: XRDDFVUAGVPJSZ-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-chlorophenol is a synthetic chlorinated phenol derivative of interest in chemical and pharmaceutical research. This compound features a benzyloxy group attached to a biphenyl core structure, which may influence its electronic properties and binding affinity. While the specific biological activity and mechanism of action of this exact compound require further investigation, structurally related chlorophenols have been studied for their role as intermediates in organic synthesis and for their potential as inhibitors of specific enzymes, such as kinase targets . Researchers may explore its utility as a building block in the development of more complex molecules or in structure-activity relationship (SAR) studies. The benzyl ether and chlorine substituents suggest potential for functionalization, making it a versatile precursor in medicinal chemistry projects. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDDFVUAGVPJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686194
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-91-2
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 3-Hydroxyphenylboronic Acid

Step 1 : Benzylation of 3-hydroxyphenylboronic acid:

  • Reagents : Benzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Anhydrous DMF, 80°C, 12 h.

  • Yield : 89% 3-benzyloxyphenylboronic acid.

Rationale : The benzyl group protects the phenol during subsequent cross-coupling, preventing unwanted side reactions.

Alternative Route via Miyaura Borylation

For substrates lacking pre-installed boronates:

  • Substrate : 3-Benzyloxybromobenzene.

  • Conditions : Pd(dppf)Cl₂ (5 mol%), bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv), dioxane, 100°C, 24 h.

  • Yield : 78% boronic ester, hydrolyzed to acid via HCl/THF.

Suzuki-Miyaura Cross-Coupling

The pivotal bond-forming step couples 4-bromo-2-chlorophenol with 3-benzyloxyphenylboronic acid:

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Base : Na₂CO₃ (2.0 equiv).

  • Solvent : Dioxane/H₂O (4:1), reflux, 18 h.

  • Yield : 85% 4-(3-benzyloxyphenyl)-2-chlorophenol.

Key Considerations :

  • Oxygen Sensitivity : Reactions conducted under N₂ to prevent boronic acid oxidation.

  • Byproducts : Homocoupling of boronic acid (<5%) minimized via degassing.

Alternative Methodologies and Comparative Analysis

Ullmann Coupling

Employing CuI/1,10-phenanthroline as catalyst:

  • Substrates : 4-Iodo-2-chlorophenol and 3-benzyloxyiodobenzene.

  • Conditions : DMSO, 110°C, 36 h.

  • Yield : 68%, with residual copper contamination (≈200 ppm).

Limitations : Elevated temperatures risk benzyl ether cleavage, necessitating stringent anhydrous conditions.

Reductive Elimination Approaches

Early attempts using NiCl₂(PPh₃)₂ yielded <30% product due to competing dehalogenation.

Purification and Analytical Characterization

Chromatography : Silica gel column (hexane/EtOAc 8:2) removes residual boronic acid and Pd catalysts.
Crystallization : Ethyl acetate/heptane recrystallization affords ≥99% purity (HPLC).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, aryl), 5.15 (s, 2H, OCH₂Ph).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₆ClO₂: 319.0834; found: 319.0836.

Industrial-Scale Considerations

Catalyst Recycling : Pd recovery via aqueous KCN extraction achieves 90% metal reclamation.
Waste Streams : SnCl₂ reductions (from analogous syntheses ) require chelation to meet effluent regulations (<1 ppm Sn).

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the benzyloxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

4-(3-Benzyloxyphenyl)-2-chlorophenol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex aromatic compounds and can undergo various reactions such as:

  • Substitution Reactions: The chlorine atom can be replaced with nucleophiles.
  • Oxidation Reactions: The phenolic group can be oxidized to form quinones.

Biology

The compound has been investigated for its biological activities:

  • Antimicrobial Properties: Studies have shown that it exhibits significant antibacterial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 4-(3-Benzyloxyphenyl)-2-chlorophenol against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Drug Development: Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Anti-inflammatory Effects
Research published in Pharmaceutical Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation in animal models.

Mechanism of Action

The mechanism by which 4-(3-Benzyloxyphenyl)-2-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the benzyloxy and chlorine substituents can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

Key positional isomers of 4-(3-benzyloxyphenyl)-2-chlorophenol include:

Compound Name Substituent Positions CAS Number Purity (%) Key Properties/Applications
4-(Benzyloxy)-2-chlorophenol Benzyloxy (para), Cl (ortho) 620970-24-3 95 Intermediate in Suzuki couplings
4-(Benzyloxy)-3-chlorophenol Benzyloxy (para), Cl (meta) 86902-27-4 95 Enhanced solubility in polar solvents
3-(Benzyloxy)-5-chlorophenol Benzyloxy (meta), Cl (para) 1394927-34-4 98 Potential antimicrobial activity
5-(Benzyloxy)-2-chlorophenol Benzyloxy (para), Cl (ortho) 1881288-65-8 97 Pharmaceutical precursor

Key Observations :

  • Substituent Position Effects: The ortho-chloro group in 4-(3-benzyloxyphenyl)-2-chlorophenol may sterically hinder interactions in biological targets compared to meta-chloro analogues, which exhibit better solubility .
  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces the electron density of the aromatic ring, affecting reactivity in nucleophilic substitution reactions. Benzyloxy groups donate electrons via resonance, creating a balance that influences stability and reaction pathways .

Comparison with Non-Benzyloxy Chlorophenols

Chlorophenols lacking the benzyloxy group exhibit distinct properties:

Compound Name Structure Key Applications Environmental Impact
2-Chlorophenol Cl (ortho) Pesticide intermediate High toxicity, persistent in ecosystems
4-Chlorophenol Cl (para) Disinfectant synthesis Bioaccumulative, regulated in wastewater
2,4-Dichlorophenol Cl (ortho + para) Herbicide precursor Carcinogenic, restricted in many regions

Key Differences :

  • Lipophilicity: The benzyloxy group in 4-(3-benzyloxyphenyl)-2-chlorophenol increases logP compared to simpler chlorophenols, making it more suitable for blood-brain barrier penetration in drug design .
  • Degradation: Non-benzyloxy chlorophenols are prone to microbial dechlorination (e.g., via laccase enzymes ), whereas the benzyloxy group may slow biodegradation due to steric bulk .

Boronic Acid Derivatives

4-(3-Benzyloxyphenyl)-2-chlorophenol derivatives are precursors for Suzuki-Miyaura cross-coupling reactions:

  • 4-(Benzyloxy)-3-chlorophenylboronic acid (CAS 845551-44-2): Used to synthesize biaryl structures in drug discovery .
  • (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid (CAS 849062-26-6): Employed in materials science for conjugated polymer synthesis .

Pharmaceutical Relevance

  • Antimicrobial Activity: Analogues like 3-(benzyloxy)-5-chlorophenol show promise against Gram-positive bacteria due to membrane disruption .

Biological Activity

4-(3-Benzyloxyphenyl)-2-chlorophenol, a chlorinated phenolic compound, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-Benzyloxyphenyl)-2-chlorophenol can be represented as follows:

  • Molecular Formula: C13_{13}H11_{11}ClO2_2
  • Molecular Weight: 236.68 g/mol

This compound features a chlorophenol moiety that is known for its reactivity and biological significance.

Antimicrobial Properties

Recent studies have shown that 4-(3-Benzyloxyphenyl)-2-chlorophenol exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Notably, it has shown efficacy against several cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancers.

Case Study: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with 4-(3-Benzyloxyphenyl)-2-chlorophenol resulted in a dose-dependent reduction in cell viability. At a concentration of 50 µg/mL, the compound induced approximately 70% cytotoxicity after 48 hours of exposure. The underlying mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Reference
MCF-750
HCT11680
HepG260

The biological effects of 4-(3-Benzyloxyphenyl)-2-chlorophenol can be attributed to its ability to interact with specific molecular targets within cells. The phenolic hydroxyl group is believed to form hydrogen bonds with proteins and enzymes, modulating various biochemical pathways involved in cell proliferation and apoptosis.

Research Applications

This compound has been investigated for various applications:

  • Photodynamic Therapy (PDT): In preclinical studies, it has been evaluated as a potential photosensitizer for PDT due to its ability to generate reactive oxygen species upon light activation, leading to tumor destruction.
  • Drug Development: Its structural features make it a candidate for further modifications aimed at enhancing its therapeutic efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Benzyloxyphenyl)-2-chlorophenol, and how can structural purity be validated?

  • Methodological Answer : A plausible synthesis route involves Friedel-Crafts alkylation, where benzyl chloride reacts with 4-chlorophenol under acidic conditions. Alternatively, coupling reactions using palladium catalysts may introduce the benzyloxy group. Structural validation requires spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • FTIR to identify functional groups (e.g., -OH, C-Cl, and benzyl ether linkages).
    Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical methods are suitable for quantifying 4-(3-Benzyloxyphenyl)-2-chlorophenol in environmental samples?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column with electron-impact ionization. Derivatization (e.g., silylation) may enhance volatility for phenolic compounds.
  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection for higher sensitivity in aqueous matrices.
  • UV-Vis Spectrophotometry at λmax ≈ 280 nm (calibration curve required). Validate methods using spiked recovery experiments and internal standards (e.g., deuterated chlorophenols) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize degradation parameters for 4-(3-Benzyloxyphenyl)-2-chlorophenol in wastewater?

  • Methodological Answer :

  • Experimental Design : Apply a Central Composite Design (CCD) with variables like pH (2–10), adsorbent dosage (0.5–4.5 g/L), contact time (10–130 min), and initial concentration (5–25 mg/L).
  • Modeling : Use the quadratic equation Y=β0+βixi+βiixi2+βijxixjY = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \beta_{ij} x_i x_j, where YY is removal efficiency. Validate via ANOVA (p < 0.05 for significant terms).
  • Key Findings : Lower pH (2–4) enhances adsorption on Fe-based nanoparticles (nZVI) due to electrostatic attraction between protonated -OH groups and positively charged surfaces. Optimal contact time ≈70 min .

Q. What mechanisms govern the photocatalytic degradation of 4-(3-Benzyloxyphenyl)-2-chlorophenol using polymer-metal oxide composites?

  • Methodological Answer :

  • Composite Preparation : Synthesize polypyrrole/MoS₂ (PPy/MoS₂) via in-situ polymerization. Characterize with SEM, XRD, and BET surface area analysis.
  • Degradation Pathway : Under UV/visible light, the composite generates hydroxyl radicals (•OH) that cleave the benzyl ether bond and dechlorinate the aromatic ring. Monitor intermediates via LC-MS.
  • Kinetics : Fit data to pseudo-first-order kinetics (ln(C0/C)=kt\ln(C_0/C) = kt). Compare with control experiments (e.g., pure PPy or MoS₂) to confirm synergistic effects. Reported degradation efficiency: >85% at pH 5 with 0.01 g nanocomposite .

Q. How does enzymatic dechlorination by laccase from Trametes versicolor affect the toxicity of 4-(3-Benzyloxyphenyl)-2-chlorophenol?

  • Methodological Answer :

  • Enzyme Activity : Optimize laccase activity at pH 4.5–5.5 and 30–40°C. Monitor dissolved oxygen consumption during dechlorination.
  • Toxicity Assessment : Use Microtox® bioassays (Vibrio fischeri) pre- and post-treatment. EC₅₀ values typically decrease post-dechlorination due to reduced chlorinated intermediates.
  • Structural Analysis : Confirm chlorine removal via FTIR (loss of C-Cl stretch at 750 cm⁻¹) and GC-MS (detection of phenol derivatives) .

Contradictions and Considerations

  • pH Dependency : While Fe-based adsorption favors acidic conditions (pH 2–4) , photocatalytic systems may perform better near neutral pH (5–7) due to stability of reactive oxygen species .
  • Degradation Efficiency : Higher initial concentrations (>20 mg/L) reduce removal rates in adsorption studies but may enhance photocatalytic activity due to increased substrate availability .

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